Fudosteine

Catalog No.
S528536
CAS No.
13189-98-5
M.F
C6H13NO3S
M. Wt
179.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fudosteine

CAS Number

13189-98-5

Product Name

Fudosteine

IUPAC Name

(2R)-2-amino-3-(3-hydroxypropylsulfanyl)propanoic acid

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

InChI

InChI=1S/C6H13NO3S/c7-5(6(9)10)4-11-3-1-2-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1

InChI Key

KINWYTAUPKOPCQ-YFKPBYRVSA-N

SMILES

C(CO)CSCC(C(=O)O)N

solubility

Soluble in DMSO

Synonyms

2-amino-3-(3-hydroxypropylthio)propionic acid, fudosteine, SS320 A, SS320A

Canonical SMILES

C(CO)CSCC(C(=O)O)N

Isomeric SMILES

C(CO)CSC[C@@H](C(=O)O)N

The exact mass of the compound Fudosteine is 179.0616 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Disulfides - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fudosteine is a medication with mucolytic properties, meaning it can help loosen mucus in the airways. It is primarily used to treat respiratory conditions characterized by thick mucus, such as bronchitis and chronic obstructive pulmonary disease (COPD) []. Scientific research on Fudosteine focuses on its mechanisms of action and its effectiveness in treating these respiratory conditions.

Mechanisms of Action

  • Mucolytic effect: Fudosteine is believed to work by breaking down disulfide bonds in the structure of mucus, making it thinner and easier to cough up [].
  • Antioxidant properties: Some research suggests that Fudosteine may also have antioxidant effects, which could help reduce inflammation in the airways [].

Effectiveness in Respiratory Conditions

Clinical trials have investigated the effectiveness of Fudosteine in treating various respiratory conditions, including:

  • Acute bronchitis: Some studies suggest that Fudosteine may help improve symptoms of acute bronchitis, such as cough and chest tightness [, ].
  • Chronic obstructive pulmonary disease (COPD): Research on the use of Fudosteine for COPD is ongoing. While some studies have shown benefits in terms of reducing exacerbations (flare-ups) and improving lung function [], others have found mixed results [].

Fudosteine is a chemical compound classified as a cysteine derivative, specifically known by its chemical formula C6H13NO3S. It is primarily utilized in the treatment of chronic respiratory diseases due to its mucolytic properties, which help in reducing mucus viscosity and promoting mucus clearance from the respiratory tract. Fudosteine acts by inhibiting the hypersecretion of mucins, particularly MUC5AC, which are key components in mucus production and secretion in the lungs .

  • Reduced Mucin 5AC Production: Fudosteine may inhibit the expression of a specific mucin protein called MUC5AC, a major component of thick mucus [, ]. This could lead to thinner, less viscous mucus that is easier to clear from the airways.
  • Antioxidant Activity: Studies suggest Fudosteine might possess some antioxidant properties, potentially helping to reduce inflammation in the airways associated with chronic respiratory diseases [].

Fudosteine is generally well-tolerated with minimal side effects reported in clinical trials []. However, some potential adverse effects include nausea, vomiting, and diarrhea [].

That contribute to its pharmacological effects. Its mechanism involves interacting with signaling pathways that regulate mucin production. Specifically, it inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are activated during inflammatory responses . This inhibition leads to reduced expression of the MUC5AC gene and subsequent decrease in mucin secretion .

The biological activity of fudosteine is characterized by its ability to modulate mucus production in the respiratory system. Studies have shown that fudosteine effectively reduces mucin hypersecretion induced by inflammatory stimuli such as lipopolysaccharides (LPS) and tumor necrosis factor-alpha (TNF-α) . Additionally, it has demonstrated anti-inflammatory effects by inhibiting neutrophil migration and reducing inflammatory markers in animal models . The compound's pharmacokinetics indicate a plasma elimination half-life of approximately three hours, with minimal plasma protein binding .

Fudosteine can be synthesized through various organic chemistry techniques involving cysteine derivatives. The synthesis typically includes steps such as protecting group strategies and selective functional group modifications to achieve the desired molecular structure. While specific synthetic pathways may vary, the general approach involves starting from readily available cysteine or its derivatives and applying standard organic synthesis methods to introduce functional groups characteristic of fudosteine .

Fudosteine is primarily applied in the treatment of chronic respiratory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and bronchiectasis. Its mucolytic properties make it effective in managing excessive mucus production, thereby improving respiratory function and patient quality of life . Furthermore, its role in reducing inflammation suggests potential applications in other inflammatory diseases beyond respiratory conditions.

Studies have explored the interactions of fudosteine with various biological systems. Fudosteine has been shown to interact with signaling pathways involved in inflammation and mucus production, notably through its effects on MAPK signaling cascades . Additionally, pharmacokinetic studies indicate that food intake does not significantly alter the absorption characteristics of fudosteine, suggesting stable pharmacological behavior under different dietary conditions .

Fudosteine shares similarities with several other compounds that exhibit mucolytic or anti-inflammatory properties. Below is a comparison highlighting its uniqueness:

CompoundChemical StructureMechanism of ActionUnique Features
N-acetylcysteineC5H9NO3SAntioxidant; mucolytic agentStrong antioxidant properties; used for acetaminophen overdose
CarbocisteineC6H11NO3SMucolytic; reduces mucus viscosityEnhances mucus clearance without affecting secretion
AmbroxolC13H18BrNMucolytic; stimulates surfactant productionDual action: mucolytic and anti-inflammatory effects
FudosteineC6H13NO3SInhibits mucin hypersecretion via MAPK pathwaysSpecific action on MUC5AC expression; less viscous mucus

Fudosteine's unique mechanism focused on MUC5AC modulation distinguishes it from these similar compounds, making it particularly effective for managing stress-related mucus secretion states in patients with chronic respiratory diseases .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

179.06161445 g/mol

Monoisotopic Mass

179.06161445 g/mol

Heavy Atom Count

11

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UR9VPI71PT

Other CAS

13189-98-5

Wikipedia

Fudosteine

Dates

Last modified: 08-15-2023
1: Gooty AR, Katreddi HR, S RR, Hunnur RK, Sharma HK, Masani NK. Simultaneous Determination of Genotoxic Impurities in Fudosteine Drugs by GC-MS. J Chromatogr Sci. 2016 Sep;54(8):1277-81. doi: 10.1093/chromsci/bmw070. Epub 2016 Jun 3. PubMed PMID: 27261527.
2: Ueno-Iio T, Shibakura M, Iio K, Tanimoto Y, Kanehiro A, Tanimoto M, Kataoka M. Effect of fudosteine, a cysteine derivative, on airway hyperresponsiveness, inflammation, and remodeling in a murine model of asthma. Life Sci. 2013 May 30;92(20-21):1015-23. doi: 10.1016/j.lfs.2013.03.022. Epub 2013 Apr 10. PubMed PMID: 23583570.
3: Fan PC, Ren J, Ma HP, Jing LL, Ma J, Jia ZP. Liquid Chromatography Tandem Mass/Mass Spectrometry for the Quantification of Fudosteine in Human Serum without Precolumn Derivatization. Iran J Pharm Res. 2014 Spring;13(2):441-7. PubMed PMID: 25237339; PubMed Central PMCID: PMC4157019.
4: Rhee CK, Kang CM, You MB, Yoon HK, Kim YK, Kim KH, Moon HS, Park SH, Song JS. Effect of fudosteine on mucin production. Eur Respir J. 2008 Nov;32(5):1195-202. doi: 10.1183/09031936.00018508. Epub 2008 Jun 25. PubMed PMID: 18579549.
5: Ding L, Yang J, Li RS, Zhou M, Shen JP, Zhang YD. [Pharmacokinetics of fudosteine in healthy volunteers]. Yao Xue Xue Bao. 2005 Oct;40(10):945-9. Chinese. PubMed PMID: 16408815.
6: Takahashi K, Iwase N, Ishikawa M, Mizuno H, Koda T, Kai H, Miyata T. [Effects of fudosteine, a new cysteine derivative, on airway secretion in rabbits and rats]. Nihon Yakurigaku Zasshi. 2000 Dec;116(6):371-8. Japanese. PubMed PMID: 11188505.
7: Takahashi K, Kai H, Mizuno H, Koda T, Miyata T. Effect of fudosteine, a new cysteine derivative, on mucociliary transport. J Pharm Pharmacol. 2001 Jun;53(6):911-4. PubMed PMID: 11428670.
8: Jiao HY, Zhang ZJ, Xu FG, Tian Y, Zhang BB, Chen Y. The pharmacokinetics of orally administered fudosteine in healthy Chinese volunteers. Eur J Drug Metab Pharmacokinet. 2006 Apr-Jun;31(2):65-71. PubMed PMID: 16898073.
9: Xu F, Zhang Z, Jiao H, Tian Y, Zhang B, Chen Y. Quantification of fudosteine in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry employing precolumn derivatization with 9-fluorenylmethyl chloroformate. J Mass Spectrom. 2006 May;41(5):685-92. PubMed PMID: 16598709.
10: Komatsu H, Yamaguchi S, Komorita N, Goto K, Takagi S, Ochi H, Okumoto T. Inhibition of endotoxin- and antigen-induced airway inflammation by fudosteine, a mucoactive agent. Pulm Pharmacol Ther. 2005;18(2):121-7. Epub 2004 Dec 20. PubMed PMID: 15649854.

Explore Compound Types